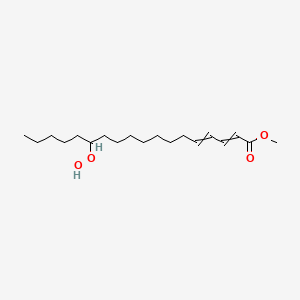
Methyl 13-hydroperoxyoctadeca-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 13-hydroperoxyoctadeca-2,4-dienoate is a chemical compound with the molecular formula C19H34O4. It is a methyl ester derivative of hydroperoxyoctadecadienoic acid. This compound is known for its role in lipid peroxidation and is often studied in the context of biological and chemical processes involving fatty acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 13-hydroperoxyoctadeca-2,4-dienoate can be synthesized through the hydroperoxidation of linoleic acid followed by esterification. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent and a catalyst such as lipoxygenase to facilitate the hydroperoxidation process. The resulting hydroperoxide is then esterified using methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor where hydroperoxidation and esterification occur simultaneously. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 13-hydroperoxyoctadeca-2,4-dienoate undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form various oxidation products.
Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.
Substitution: The hydroperoxide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroperoxide group.
Major Products Formed
Oxidation: Various peroxides and epoxides.
Reduction: Corresponding alcohols.
Substitution: Substituted hydroperoxides.
Aplicaciones Científicas De Investigación
Methyl 13-hydroperoxyoctadeca-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid peroxidation and the mechanisms of oxidative stress.
Biology: It serves as a biomarker for oxidative damage in biological systems.
Medicine: It is studied for its potential role in inflammatory diseases and as a target for antioxidant therapies.
Industry: It is used in the formulation of antioxidants and preservatives in food and cosmetic products.
Mecanismo De Acción
The mechanism of action of methyl 13-hydroperoxyoctadeca-2,4-dienoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can initiate lipid peroxidation, leading to the formation of lipid radicals and subsequent oxidative damage. The compound targets cellular membranes and lipids, disrupting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
13(S)-Hydroperoxyoctadeca-9,11-dienoic acid: A similar hydroperoxide with a slightly different structure.
Methyl 13-hydroperoxy-9,11-octadecadienoate: Another methyl ester derivative with different double bond positions.
Uniqueness
Methyl 13-hydroperoxyoctadeca-2,4-dienoate is unique due to its specific double bond positions and hydroperoxide group, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
137483-91-1 |
|---|---|
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl 13-hydroperoxyoctadeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h9,11,14,17-18,21H,3-8,10,12-13,15-16H2,1-2H3 |
Clave InChI |
YCBBIVJIKKQADD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCCCCCC=CC=CC(=O)OC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
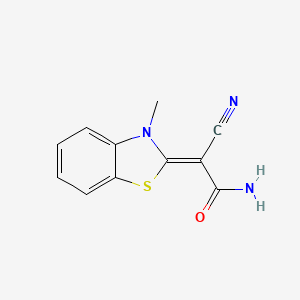
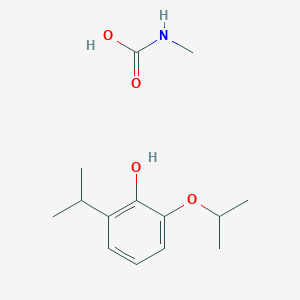

![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
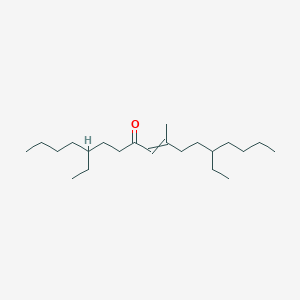
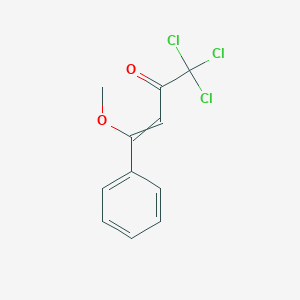
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)

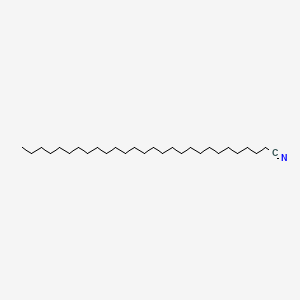
![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)

![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
